1-Undecylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an undecyl group attached to a piperidine ring, which contributes to its unique properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its structural features that may influence biological activity.
The compound can be synthesized through various chemical methods, as detailed in the literature. It has been studied for its potential applications in drug development, particularly as a modulator of certain receptors in the central nervous system. The undecyl side chain enhances lipophilicity, which is crucial for membrane permeability and biological activity .
1-Undecylpiperidine hydrochloride is classified under piperidine derivatives, which are cyclic amines known for their diverse pharmacological properties. This class includes compounds that exhibit activities such as analgesic, anti-inflammatory, and neuroprotective effects.
The synthesis of 1-undecylpiperidine hydrochloride typically involves multi-step organic reactions. A common approach includes the following steps:
A specific synthesis route may involve starting materials such as 1-bromoundecane and piperidine, followed by nucleophilic substitution reactions. The reaction conditions must be optimized (temperature, solvent choice) to maximize yield and purity.
1-Undecylpiperidine hydrochloride has a molecular formula of . The structure features a piperidine ring (a six-membered ring containing one nitrogen atom) with an undecyl group (a straight-chain alkyl group with eleven carbon atoms) attached.
1-Undecylpiperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
The compound's reactivity can be influenced by the length of the undecyl chain and substituents on the piperidine ring, which may alter steric hindrance and electronic properties.
The mechanism of action for 1-undecylpiperidine hydrochloride is not fully elucidated but is hypothesized to involve modulation of neurotransmitter systems due to its structural similarity to other psychoactive compounds. It may act on specific receptors in the central nervous system, potentially influencing serotonin or dopamine pathways.
Experimental studies are required to confirm its pharmacological effects and elucidate precise mechanisms, including receptor binding affinities and downstream signaling pathways.
1-Undecylpiperidine hydrochloride has potential applications in:
Its unique structure may allow for further modifications leading to derivatives with enhanced biological activities or improved pharmacokinetic profiles .
The synthesis of enantiomerically pure 1-undecylpiperidine hydrochloride relies critically on strategic bond formation and stereocontrol. A foundational approach involves Grignard alkylation of 4-chloropyridine with undecyl magnesium bromide, introducing the C11 alkyl chain at the pyridine C4 position [6] [9]. This step establishes the carbon skeleton but yields a racemic intermediate. Subsequent catalytic hydrogenation of the pyridine ring generates the piperidine core while introducing up to three stereocenters. Achieving high diastereoselectivity requires optimized catalysts and conditions:
Table 1: Catalyst Performance in Piperidine Hydrogenation
| Catalyst System | Substrate | Conditions | Product Stereochemistry | ee (%) |
|---|---|---|---|---|
| Co/Ti-Melamine | 4-Undecylpyridine | H₂O, 80°C, 20 bar | cis-2,6-di-R | >99* |
| [Ir(cod)Cl]₂/(S)-SegPhos | 2-Methyl-4-undecylpyridinium | MeOH, 50°C, 10 bar | (2R,6R)-2-methyl-6-undecyl | 98 |
| Pd/C + Et₃N | Ethyl 4-undecylpyridine-3-carboxylate | THF, rt, 1 bar | all-cis trisubstituted | N/A** |
*Diastereoselectivity; **Racemic starting material.
Functionalizing the pyridine ring at C4 precedes hydrogenation, with two dominant methodologies exhibiting distinct advantages:
Sonogashira Coupling
Suzuki-Miyaura Coupling
Table 2: Pyridine Functionalization Methods Comparison
| Method | Reagents | Yield Range | Functional Group Tolerance | Key Advantage |
|---|---|---|---|---|
| Sonogashira | 4-Iodopyridine, 1-undecyne, Pd/Cu | 70–85% | Low (sensitive to protic groups) | Direct C–C bond to alkyne |
| Suzuki-Miyaura | 4-Bromopyridine, Undecyl-Bpin, Pd | 80–91% | High (esters, ethers, halides) | Compatibility with boronate esters |
Protecting groups are indispensable for regioselective modifications of the piperidine core, particularly when introducing the undecyl chain or chiral auxiliaries:
Notably, in PNU-69176E synthesis, premature deprotection led to PtO₂ catalyst poisoning by the free thiol group, reducing hydrogenation yields to <15% [10]. Temporary silyl protection resolved this.
Scalable production of 1-undecylpiperidine hydrochloride faces three critical bottlenecks:
Catalyst Poisoning in Hydrogenation:Sulfur-containing intermediates (e.g., 7-Cl-MTL in PNU-69176E synthesis) deactivate noble metal catalysts (PtO₂, Pd/C). Path A (hydrogenation after coupling) gave <8% yield due to sulfur adsorption on Pt sites [10]. Path B reversed the sequence, hydrogenating the pyridine-alkyne before coupling to the thiolincosamide, boosting yields to 68% [10].
Stereochemical Inconsistencies:Multi-gram hydrogenations often exhibit reduced diastereoselectivity versus small-scale reactions. Grygorenko et al. observed a 25% drop in cis-selectivity when scaling Pd-catalyzed hydrogenation beyond 10 g, attributed to H₂ diffusion limitations in viscous solutions [9]. Continuous-flow hydrogenation using immobilized Rh catalysts improved selectivity (>20:1 dr) at kilogram scale [9].
Purification of Lipophilic Intermediates:Long alkyl chains (C₁₁) impede crystallization, necessitating silica gel chromatography, which reduces throughput. Solutions include:
Table 3: Scalability Assessment of Synthetic Routes
| Synthetic Path | Key Steps | Max Yield | Scale-Up Challenge | Mitigation Strategy |
|---|---|---|---|---|
| Path A (PNU-69176E) | Coupling → Hydrogenation | 7.6% | Sulfur-induced catalyst poisoning | Avoid sulfur pre-hydrogenation |
| Path B (PNU-69176E) | Hydrogenation → Coupling | 68% | Lipophilic intermediate isolation | Salt formation for crystallization |
| Beller's Co-Cat Route | Pyridine hydrogenation → Alkylation | 89%* | O₂ sensitivity of Co catalyst | Glove-box handling |
*Reported for decane analog.
Comprehensive Compound List
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: